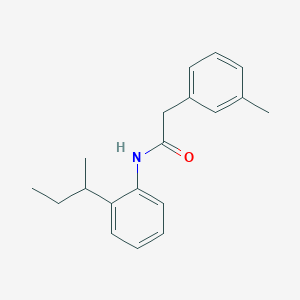
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide, also known as EMBN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways involved in bacterial growth, cancer cell proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial growth and inhibition. In addition, this compound has been found to exhibit low cytotoxicity in normal cells, making it a promising candidate for further investigation as an anticancer agent. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Furthermore, the potential use of this compound in combination with other drugs or therapies should also be investigated.
Synthesemethoden
The synthesis of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide involves the reaction of 2-aminobenzothiazole with 2-naphthoyl chloride in the presence of triethylamine and dimethylformamide (DMF) as a solvent. The resulting product is then treated with ethyl iodide to yield this compound. This method has been reported to have a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C21H18N2O2S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H18N2O2S/c1-3-25-17-11-9-14-6-4-5-7-15(14)19(17)20(24)23-21-22-16-10-8-13(2)12-18(16)26-21/h4-12H,3H2,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
FBUNUJYOKWGOSI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



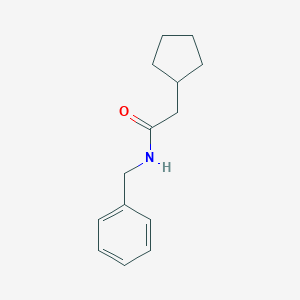




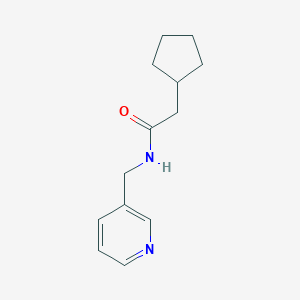
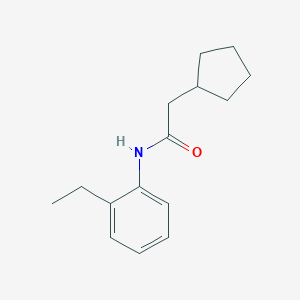

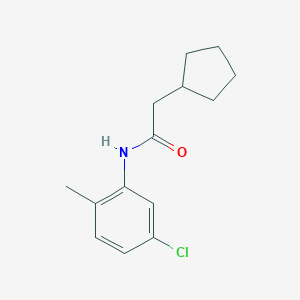

![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
